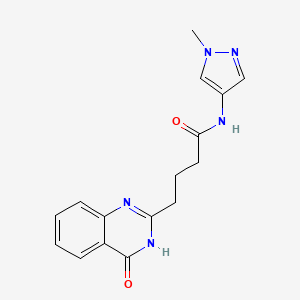
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both indole and triazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Triazole Ring:
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole rings through a propanamide linker, typically using amide bond formation reactions such as the use of carbodiimides (e.g., EDCI) or other coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the triazole ring or the amide bond, using reagents like lithium aluminum hydride (LAH).
Substitution: Electrophilic substitution reactions could occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced triazole or amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting enzymes or receptors.
Biochemical Probes: Used as probes to study biological pathways involving indole or triazole-containing molecules.
Medicine
Therapeutics: Potential therapeutic applications in treating diseases such as cancer, infections, or neurological disorders.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole and triazole moieties may contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacokinetic properties.
3-(6-fluoro-1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)butanamide: Has a butanamide linker instead of propanamide, potentially affecting its molecular interactions.
Uniqueness
The presence of both indole and triazole moieties, along with the fluorine atom, makes 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide unique. These features may enhance its binding affinity, specificity, and overall bioactivity compared to similar compounds.
特性
分子式 |
C13H12FN5O |
|---|---|
分子量 |
273.27 g/mol |
IUPAC名 |
3-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20) |
InChIキー |
QXMBMWXXFGAZPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)


![N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide](/img/structure/B14934457.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B14934459.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14934467.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14934473.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14934526.png)
![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14934528.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B14934536.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14934537.png)
![4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14934548.png)

